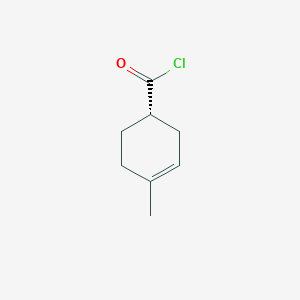
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride
Descripción general
Descripción
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCD, is a versatile chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. MCD is primarily used as a reagent in organic synthesis and is known for its unique chemical properties, such as its ability to form stable complexes with a variety of metal ions. In
Mecanismo De Acción
The mechanism of action of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is not well understood. However, it is believed that (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride forms stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in lab experiments is its ability to form stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions. However, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is also known to be highly reactive and can be difficult to handle. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is a hazardous chemical and should be handled with care.
Direcciones Futuras
There are many future directions for the use of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One potential application is in the development of new catalysts for organic synthesis. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could also be used in the development of new chiral auxiliaries and ligands. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could be used in the synthesis of new organic compounds with unique chemical properties. Overall, the unique chemical properties of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride make it a valuable tool for scientific research, and its potential applications are vast.
Aplicaciones Científicas De Investigación
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. It is primarily used as a reagent in organic synthesis, where it is used to form stable complexes with a variety of metal ions. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has also been used in the synthesis of a variety of organic compounds, including chiral auxiliaries, ligands, and catalysts.
Propiedades
Número CAS |
170080-85-0 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
(1S)-4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3/t7-/m1/s1 |
Clave InChI |
NZZITUYJLJVUTI-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1)C(=O)Cl |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
SMILES canónico |
CC1=CCC(CC1)C(=O)Cl |
Sinónimos |
3-Cyclohexene-1-carbonyl chloride, 4-methyl-, (S)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


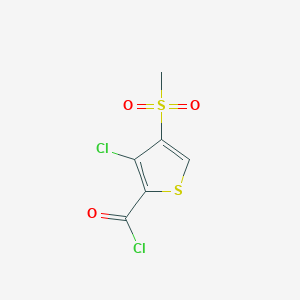
![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)
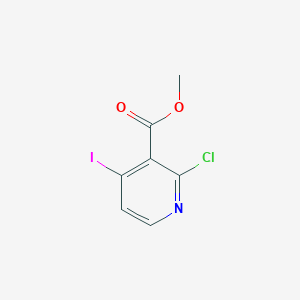
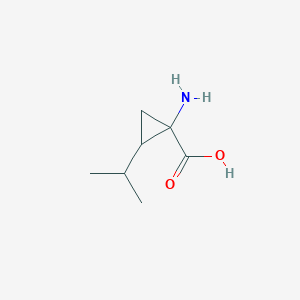
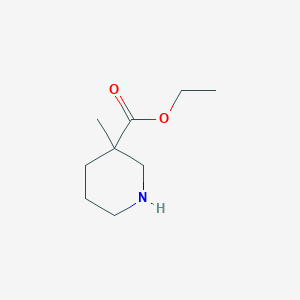
![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)
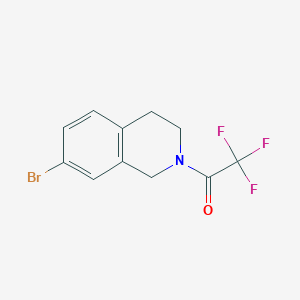
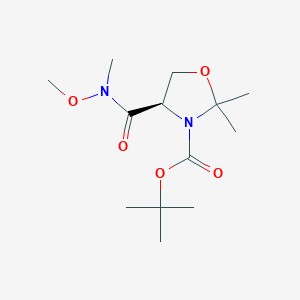
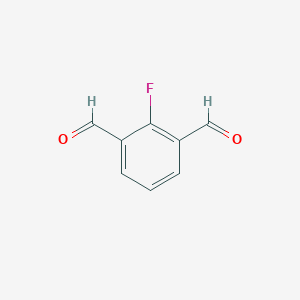

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)
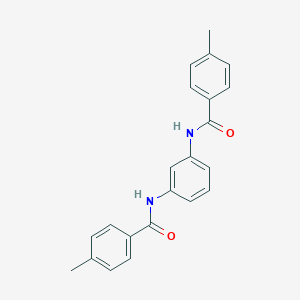
![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)